2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Description
2-(4-Bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a bicyclic isoindole derivative characterized by a norbornene-like scaffold fused with a brominated aromatic ring. The ethano bridge (two-carbon bridge) in its structure imparts rigidity and stereochemical complexity, distinguishing it from methano-bridged analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-2-10(4-3-9)14(13)16(18)20/h1-2,5-10,13-14H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPIQOMBZMGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, modifications to the isoindole structure have shown enhanced cytotoxicity against breast and lung cancer cells. In vitro studies demonstrated that the bromophenyl group enhances the compound's interaction with cellular targets involved in proliferation and apoptosis pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. The presence of the bromine atom in the phenyl ring is believed to play a crucial role in enhancing its biological activity.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it an ideal precursor for synthesizing more complex molecules. Researchers have utilized it in the synthesis of novel heterocyclic compounds that possess pharmaceutical relevance.
Reagent in Chemical Reactions
In synthetic organic chemistry, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has been employed as a reagent in reactions such as nucleophilic substitutions and cycloadditions. Its reactivity profile allows chemists to explore new reaction pathways and develop efficient synthetic routes.
Materials Science
Polymer Chemistry
The compound has potential applications in polymer chemistry as a monomer or additive due to its ability to participate in radical polymerization processes. Research has shown that incorporating such isoindole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Nanomaterials Development
Recent studies have investigated the use of this compound in the development of nanomaterials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The integration of isoindole derivatives into nanostructures has been shown to improve charge transport characteristics.
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of modified isoindole derivatives including our compound. The results indicated a significant reduction in cell viability across multiple cancer types when treated with varying concentrations of the compound.
Case Study 2: Neuroprotection
In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of isoindole compounds on cultured neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound resulted in decreased markers of apoptosis and improved cell survival rates.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Calculated and Experimental Properties
- The bromophenyl group increases hydrophobicity (LogP = 3.1) compared to methano-bridged analogs (LogP = 1.8), favoring membrane penetration in bacterial cells .
Biological Activity
The compound 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a member of the isoindole family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 356.23 g/mol. The structure includes a bromophenyl group which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular signaling pathways and potential therapeutic applications.
Wnt Pathway Inhibition
Research indicates that compounds structurally related to This compound exhibit significant inhibition of the Wnt signaling pathway. This pathway is critical in regulating cell growth and differentiation. For instance:
- Compound 1 , a related structure, demonstrated an IC50 value of 26 nM for Wnt inhibition and was not cytotoxic to HEK293T cells at concentrations up to 20 µM .
- The ability to modulate Wnt signaling suggests potential applications in regenerative medicine and cancer therapy.
Neurotransmitter Receptor Modulation
The compound has also been investigated for its effects on neurotransmitter receptors:
- A related compound was shown to act as a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It exhibited an 8-fold lower EC50 than acetylcholine and a 45-fold larger maximal response .
- This activity highlights its potential role in cognitive enhancement and pain management.
Cardiomyogenesis Induction
In studies involving human embryonic stem cells (hESCs), compounds similar to This compound were shown to induce cardiomyocyte differentiation:
- Compounds were tested for their cardiogenic potential with varying degrees of efficacy. For example, one compound induced cardiogenesis by approximately 1000-fold at maximum concentrations compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the bromophenyl moiety greatly influence biological activity:
| Compound | % Inhibition (1 μM) | IC50 (nM) |
|---|---|---|
| Compound A | 89 ± 2 | 55 ± 8 |
| Compound B | 90 ± 1 | 109 ± 7 |
| Compound C | 76 ± 3 | 484 ± 196 |
| Compound D | 91 ± 1 | 6 ± 3 |
This table illustrates how slight variations in chemical structure can lead to significant changes in potency and efficacy against specific biological targets.
Q & A
Q. What are the common synthetic routes for 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione?
The synthesis typically involves multi-step organic reactions. A key step is the condensation of 4-bromobenzaldehyde with an appropriate amine (e.g., cyclohexylamine), followed by cyclization under acidic or catalytic conditions. For example, thiazole-containing derivatives are synthesized via Hantzsch thiazole formation, using aryl aldehydes and thiourea in ethanol with catalytic HCl. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Purification is achieved via column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?
Structural confirmation relies on:
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR for detailed stereochemical and substituent analysis (e.g., aromatic protons at δ 7.2–7.8 ppm).
- Elemental analysis to verify purity (>95% by CHNS analysis).
- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Key strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters. Industrial-scale methods like continuous flow synthesis improve reproducibility .
Q. What strategies are effective in modifying the core structure to enhance biological activity?
- Electron-withdrawing substituents : Introducing thiazole or selenocyanate groups at the 4-position increases antimicrobial potency. For example, 2-(4-(aryl)thiazol-2-yl) derivatives show MIC values of 2–8 µg/mL against S. pyogenes .
- Steric hindrance reduction : Replacing bulky substituents (e.g., bromophenyl with methyl groups) improves target binding .
- Hybrid molecules : Conjugation with known pharmacophores (e.g., quinoline) enhances dual activity .
Q. How can researchers evaluate the antimicrobial efficacy of derivatives?
- In vitro assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Synergy studies : Check combinatorial effects with standard antibiotics (e.g., ampicillin) using checkerboard assays. Derivatives like 9c in studies outperformed vancomycin against C. perfringens .
Q. How can contradictions in reported bioactivity data be resolved?
- Purity validation : Use HPLC (>99% purity) to rule out impurities affecting activity.
- Assay standardization : Uniform inoculum size (5 × 10⁵ CFU/mL) and media (Mueller-Hinton broth).
- Structural analogs : Compare with compounds like 2-(4-hydroxyphenyl) derivatives to isolate substituent effects .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., thymidine phosphorylase). Docking scores correlate with IC₅₀ values in enzyme inhibition assays .
- DFT calculations : Gaussian software evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
